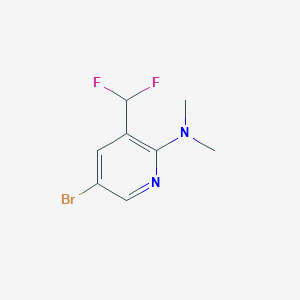

![molecular formula C6H5ClN2O2S B2456440 イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩 CAS No. 2137605-31-1](/img/structure/B2456440.png)

イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

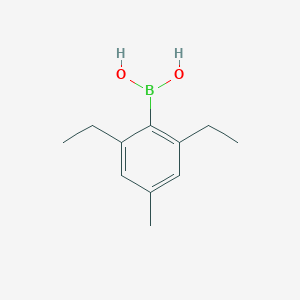

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic organic compound . It is part of the imidazo[2,1-b]thiazoles class of compounds, which have been shown to have potent activity in vitro .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been the subject of much research . A general procedure for the synthesis of related compounds involves the reaction of an appropriate starting material with ethyl-2-chloroacetoacetate in 1,4-dioxane and heating for 24 hours at reflux .Molecular Structure Analysis

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a member of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles have been found to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been used in the synthesis of various biologically active compounds .作用機序

Target of Action

Imidazothiazoles, a broader class of compounds to which this compound belongs, have been shown to act as effective molecular scaffolds for synthetic, structural, and biomedical research .

Mode of Action

The mechanistic pathway leading to carbonylated imidazothiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study on a related compound, an imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compound, showed good drug exposure in mice with an auc (0-24h) >11,700 ng·hr/ml and a >24 hr half-life . This suggests that imidazothiazoles may have favorable pharmacokinetic properties.

Result of Action

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of imidazothiazoles has been shown to proceed smoothly in methanol in the presence of catalytic amounts of acid , suggesting that the chemical environment can influence the synthesis and potentially the action of these compounds.

実験室実験の利点と制限

One advantage of using imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in lab experiments is its specificity for certain target proteins and enzymes. This specificity allows for the selective modulation of cellular processes, which can provide insights into their function. Another advantage is its fluorescent properties, which enable the labeling of proteins and other biomolecules in live cells. However, one limitation of using imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the use of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in scientific research. One direction is the development of more specific and potent inhibitors of protein kinase CK2, which can lead to the discovery of new therapeutic targets for cancer and other diseases. Another direction is the optimization of the fluorescent properties of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride for use in live-cell imaging and other applications. Additionally, the use of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in combination with other probes and techniques, such as CRISPR-Cas9 genome editing, can provide new insights into the function of proteins and other biomolecules in cells.

合成法

The synthesis of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves the reaction of 2-mercaptoimidazole with 2-bromoacetic acid in the presence of a base, followed by the reaction of the resulting intermediate with thionyl chloride and hydrochloric acid. The final product is obtained after purification by recrystallization.

科学的研究の応用

抗癌作用

イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩は、有望な抗癌活性を示しています。研究者らは、癌細胞株に対するその効果、特に増殖を阻害し、アポトーシスを誘導する能力について調査してきました。 さらなる研究は、その根本的なメカニズムを理解し、その治療の可能性を最適化するために必要です .

抗結核剤

イミダゾ[2,1-b]チアゾール-5-カルボキサミド(ITA)類は、関連する化合物を含み、強力な抗結核活性を示しています。これらの分子は、ミコバクテリアの電子伝達鎖の重要な構成要素であるQcrBを標的にします。 イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩は、同様の特性を共有している可能性があります .

FLT3阻害剤

チアゾールとイミダゾールの骨格を組み合わせたベンゾ[d]イミダゾチアゾール環系は、FLT3阻害剤の足場として探索されてきました。これらの阻害剤は、特に急性骨髄性白血病(AML)の癌治療に関連しています。 イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩誘導体は、この分野に貢献する可能性があります .

免疫調節および免疫療法

水素化誘導体を含む特定のイミダゾ[2,1-b]チアゾールは、免疫調節特性を示しています。例えば、イミダゾ[2,1-b]チアゾールから誘導された駆虫薬であるレバミゾール(VI)は、免疫調節効果を持っています。 研究者らは、これらの化合物を潜在的な免疫療法的用途について引き続き探索しています .

不安解消剤

イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩とは直接関係しませんが、他のイミダゾチアゾールは不安解消特性を示しています。例えば、不安解消剤WAY-181187(SAX-187)(VII)は、構造的にこのクラスに関連しています。 同様の誘導体を調査すると、新しい不安解消化合物が明らかになる可能性があります .

ホスホジエステラーゼ阻害剤

ベンゾ[d]イミダゾ[5,1-b]チアゾールの異性体は、ホスホジエステラーゼ10A(PDE10A)阻害剤のコア足場として同定されています。これらの化合物は、神経疾患に関連しています。 研究は限られていますが、イミダゾ[5,1-b]チアゾール-3-カルボン酸塩酸塩誘導体を探索することで、PDE10A阻害に関する洞察が得られる可能性があります .

生化学分析

Biochemical Properties

It is known that imidazothiazoles interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .

Molecular Mechanism

The molecular mechanism of action of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched .

Dosage Effects in Animal Models

The effects of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHNGSIRKOSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N(C=N1)C(=CS2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-6-methoxypyridin-3-amine](/img/structure/B2456359.png)

![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)

![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)

![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)

![Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2456371.png)

![Tert-butyl N-[2-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2456372.png)

![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)